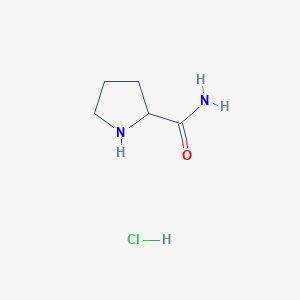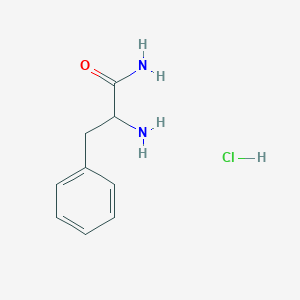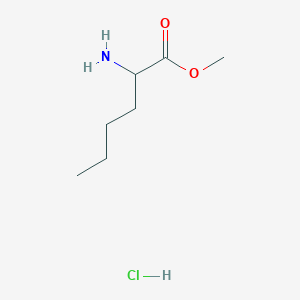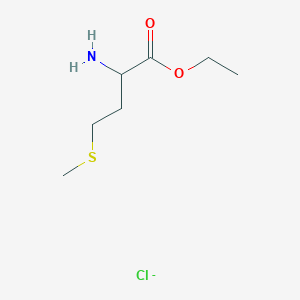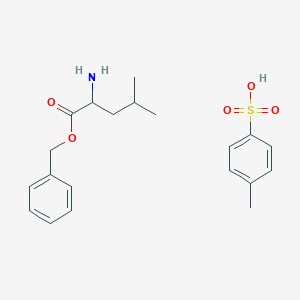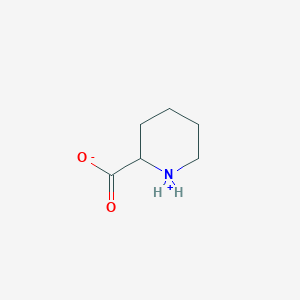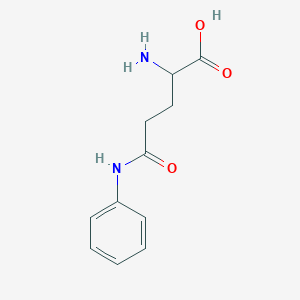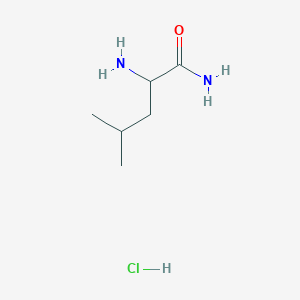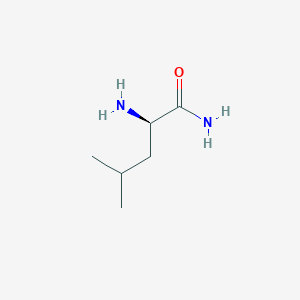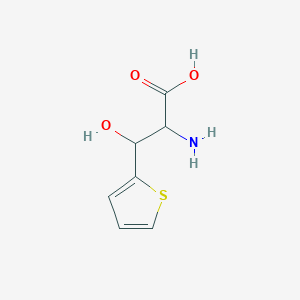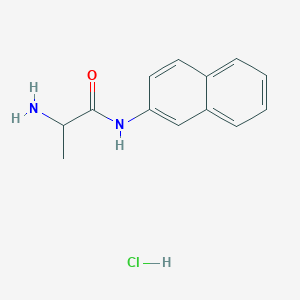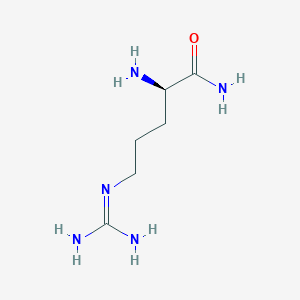
D-Arginine amide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Arginine amide dihydrochloride is a synthetic derivative of the amino acid arginineThe compound is characterized by its molecular formula C6H15N5O·2HCl and is known for its role in peptide synthesis and as a biochemical reagent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Arginine amide dihydrochloride can be synthesized through the amidation of arginine. The process typically involves the reaction of arginine with an amine source under acidic conditions to form the amide bond. One common method involves the use of hydrogenation in the presence of a palladium catalyst on activated charcoal in a methanol/hydrochloric acid mixture .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar amidation reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and catalyst concentration to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
D-Arginine amide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
D-Arginine amide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein interactions and cellular processes.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery vehicle and in gene therapy.
Industry: Utilized in the production of pharmaceuticals and biotechnology products
Mécanisme D'action
The mechanism of action of D-Arginine amide dihydrochloride involves its interaction with specific molecular targets. It can modulate protein aggregation and cytotoxicity, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. The compound’s guanidinium group plays a crucial role in binding to protein surfaces, preventing misfolding and aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Arginine amide dihydrochloride
- Nα-acyl arginine methyl ester hydrochloride
- Arginine N-alkyl amide dihydrochloride
- Arginine O-alkyl ester dihydrochloride
Uniqueness
D-Arginine amide dihydrochloride is unique due to its specific stereochemistry and the presence of the guanidinium group, which enhances its binding affinity to proteins and its effectiveness in preventing protein aggregation. This makes it particularly valuable in research focused on neurodegenerative diseases and protein chemistry .
Propriétés
Numéro CAS |
203308-91-2 |
|---|---|
Formule moléculaire |
C6H15N5O |
Poids moléculaire |
173.22 g/mol |
Nom IUPAC |
(2R)-2-amino-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/t4-/m1/s1 |
Clé InChI |
ULEBESPCVWBNIF-SCSAIBSYSA-N |
SMILES |
C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl |
SMILES isomérique |
C(C[C@H](C(=O)N)N)CN=C(N)N |
SMILES canonique |
C(CC(C(=O)N)N)CN=C(N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


